molecular formula C10H9ClN2O3S B1391741 2-methoxy-5-(1H-pyrazol-1-yl)benzenesulfonyl chloride CAS No. 1189749-71-0

2-methoxy-5-(1H-pyrazol-1-yl)benzenesulfonyl chloride

Cat. No.: B1391741
CAS No.: 1189749-71-0
M. Wt: 272.71 g/mol
InChI Key: KUDGOSQVGJNNQS-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

2-methoxy-5-(1H-pyrazol-1-yl)benzenesulfonyl chloride plays a significant role in biochemical reactions, particularly as a reagent in the synthesis of sulfonamide derivatives . It interacts with various enzymes and proteins, often acting as an inhibitor or activator depending on the context of the reaction. For instance, it has been observed to interact with enzymes involved in the sulfonation process, where it can modify the activity of these enzymes by binding to their active sites . This interaction can lead to changes in the enzyme’s conformation and activity, thereby influencing the overall biochemical pathway.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism . In particular, this compound can modulate the activity of key signaling molecules, leading to alterations in cell proliferation, differentiation, and apoptosis. Additionally, it can affect the expression of genes involved in metabolic pathways, thereby impacting cellular energy production and utilization .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules . It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. This compound can also influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes . These molecular interactions are crucial for understanding the compound’s overall biochemical and cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties . Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions such as high temperature or pH extremes . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including changes in cell viability and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At lower doses, the compound may exhibit beneficial effects such as enzyme inhibition or activation, leading to desired biochemical outcomes. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where the compound’s impact becomes significantly pronounced beyond a certain dosage level .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization within the cell . It can affect metabolic flux and alter the levels of specific metabolites, thereby influencing the overall metabolic state of the cell . Understanding these pathways is essential for elucidating the compound’s role in cellular metabolism and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments, influencing its activity and function . The compound’s distribution can also affect its bioavailability and efficacy in therapeutic applications.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which are crucial for its activity and function . Targeting signals and post-translational modifications can direct the compound to specific compartments or organelles within the cell, where it can exert its biochemical effects . Understanding these localization mechanisms is essential for optimizing the compound’s therapeutic potential and minimizing off-target effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-5-(1H-pyrazol-1-yl)benzenesulfonyl chloride typically involves the reaction of this compound with chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent decomposition of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-5-(1H-pyrazol-1-yl)benzenesulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or acetonitrile at moderate temperatures.

    Suzuki-Miyaura Coupling: This reaction requires a palladium catalyst, a base (such as potassium carbonate), and an organoboron reagent.

Major Products

    Substitution Reactions: The major products are sulfonamides, sulfonate esters, and sulfonate thioesters, depending on the nucleophile used.

    Coupling Reactions: The major products are biaryl compounds formed through the coupling of the aryl group with the organoboron reagent.

Scientific Research Applications

Overview

2-Methoxy-5-(1H-pyrazol-1-yl)benzenesulfonyl chloride is a versatile compound utilized in various scientific research applications, particularly in organic chemistry and biochemistry. Its unique structure allows it to participate in a range of chemical reactions and modifications, making it valuable in the synthesis of complex molecules.

Synthesis and Reaction Mechanisms

The synthesis of this compound typically involves the reaction of a suitable precursor with chlorinating agents like thionyl chloride or phosphorus pentachloride. The resulting sulfonyl chloride group is highly reactive, allowing for various substitution and coupling reactions.

Common Reactions:

  • Nucleophilic Substitution : The sulfonyl chloride can be replaced by nucleophiles such as amines or alcohols, leading to the formation of sulfonamides or sulfonate esters.
  • Suzuki-Miyaura Coupling : This compound can participate in cross-coupling reactions to form biaryl compounds when reacted with organoboron reagents in the presence of a palladium catalyst.

Organic Chemistry

In organic synthesis, this compound serves as a building block for creating more complex molecules. Its ability to undergo nucleophilic substitution reactions makes it useful for synthesizing various derivatives.

Biochemical Applications

This compound can modify biomolecules through sulfonylation reactions , impacting protein function and cellular processes. Studies have shown that pyrazole derivatives exhibit significant biological activities, including:

  • Anti-inflammatory properties
  • Antitumor effects

These activities are attributed to the compound's interaction with specific enzymes and receptors involved in critical biochemical pathways.

Pharmaceutical Development

The compound's ability to form stable complexes with biomolecules makes it a candidate for drug development. Research indicates its potential use in synthesizing pharmaceutical agents targeting various diseases, including cancer and inflammatory disorders.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methoxy-5-(1H-pyrazol-1-yl)benzenesulfonyl chloride is unique due to the presence of both the methoxy and sulfonyl chloride groups, which confer distinct reactivity and versatility in chemical synthesis. The combination of these functional groups allows for a wide range of chemical transformations and applications in various fields.

Biological Activity

2-Methoxy-5-(1H-pyrazol-1-yl)benzenesulfonyl chloride (CAS Number: 1189749-71-0) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth examination of its biological properties, mechanisms of action, and potential applications in various therapeutic areas.

Overview of Biological Activity

The compound exhibits a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The sulfonyl chloride group allows for the modification of biomolecules, enhancing its potential as a therapeutic agent.

Target Interactions
The pyrazole moiety in the compound is known to interact with various enzymes and receptors through nucleophilic substitution reactions. This interaction can lead to alterations in biochemical pathways associated with inflammation and cancer progression.

Biochemical Pathways
Research indicates that compounds with similar structures have been implicated in several biochemical pathways, particularly those involved in cell signaling and metabolism. The sulfonyl chloride group facilitates the formation of sulfonamide derivatives, which are known to exhibit significant biological activity .

Antimicrobial Activity

A study demonstrated that related pyrazole derivatives showed considerable antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these compounds ranged from 22.4 to 30.0 µg/mL . This suggests that this compound may also possess similar antibacterial properties.

Anticancer Activity

Recent studies have highlighted the potential of pyrazole-sulfonamide hybrids as anticancer agents. For instance, compounds derived from this class have shown cytotoxicity against oral squamous cell carcinoma (OSCC) lines, indicating their potential as new drug candidates . The mechanism involves inhibition of carbonic anhydrases (CA I and II), which are crucial in tumor growth and metastasis.

Study on Antibacterial Properties

A comparative study evaluated the antibacterial efficacy of various pyrazole derivatives, including those similar to this compound. The results indicated that these compounds could serve as effective alternatives to traditional antibiotics, especially against resistant strains .

CompoundMIC (µg/mL)Target Bacteria
4b22.4Bacillus subtilis
4b29.8Staphylococcus aureus
4b29.6Escherichia coli
4b30.0Klebsiella pneumoniae

Study on Anticancer Properties

In a separate investigation, pyrazole-sulfonamide hybrids were tested for their ability to inhibit CA I and II, revealing promising results for their use in cancer therapy. The study highlighted the importance of methoxy substitution in enhancing cytotoxicity against cancer cells .

Properties

IUPAC Name

2-methoxy-5-pyrazol-1-ylbenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O3S/c1-16-9-4-3-8(13-6-2-5-12-13)7-10(9)17(11,14)15/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUDGOSQVGJNNQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2C=CC=N2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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